molecular formula C16H17NO3 B5230417 4-methoxy-N-(2-phenoxyethyl)benzamide

4-methoxy-N-(2-phenoxyethyl)benzamide

Cat. No.: B5230417
M. Wt: 271.31 g/mol
InChI Key: LTNVJRWSJIUYIG-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-phenoxyethyl)benzamide is an organic compound with the molecular formula C16H17NO3 It is characterized by a benzamide core substituted with a methoxy group at the para position and a phenoxyethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-phenoxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-phenoxyethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated carboxylic acid reacts with 2-phenoxyethylamine to form the desired benzamide. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as thiols or amines replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-hydroxy-N-(2-phenoxyethyl)benzamide.

    Reduction: 4-methoxy-N-(2-phenoxyethyl)benzylamine.

    Substitution: 4-methoxy-N-(2-(substituted)ethyl)benzamide.

Scientific Research Applications

4-Methoxy-N-(2-phenoxyethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxyethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways by modulating the activity of its targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(2-phenylethyl)benzamide: Similar structure but lacks the phenoxy group.

    4-Methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide: Contains a trichloromethyl group, which alters its reactivity and applications.

    4-Methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Features a sulfonamide group, making it useful in different medicinal contexts.

Uniqueness

4-Methoxy-N-(2-phenoxyethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenoxyethyl groups allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)16(18)17-11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNVJRWSJIUYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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